Sophorose

Descripción

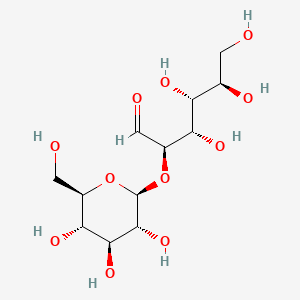

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-VNNZMYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336223 | |

| Record name | Sophorose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-46-3 | |

| Record name | Sophorose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophorose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophorose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-β-D-glucopyranosyl-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOPHOROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ3C30OP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Sophorose: A Disaccharide of Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose is a naturally occurring disaccharide that holds considerable interest in the fields of biochemistry, biotechnology, and pharmacology. Structurally, it is a dimer of glucose, but its distinction lies in an unconventional glycosidic linkage.[1][2] First isolated in 1938 from the pods of Sophora japonica, this compound is also recognized as a key component of sophorolipids, which are microbial glycolipids with a range of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of this compound, presenting key data and its structural representation.

Molecular and Structural Formula

This compound is a disaccharide composed of two D-glucose monosaccharide units. Its chemical formula is C12H22O11. The defining feature of this compound is the linkage between these two glucose units: a β-1,2-glycosidic bond. This means the anomeric carbon (C1) of one glucose molecule is linked to the hydroxyl group on the second carbon (C2) of the other glucose molecule, with the glycosidic bond in the beta configuration.

The systematic name for this compound is 2-O-β-D-Glucopyranosyl-D-glucose. A more detailed International Union of Pure and Applied Chemistry (IUPAC) name is (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal.

Physicochemical Properties

This compound presents as a white, crystalline solid that is soluble in water. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C12H22O11 | |

| Molar Mass | 342.30 g/mol | |

| Melting Point | 196–198 °C | |

| Density | 1.768 g/mL | |

| Optical Rotation [α]D | +19° (c = 1.2 in water) |

Structural Visualization

The chemical structure of this compound, highlighting the β-1,2-glycosidic linkage between the two glucose units, can be represented as follows:

Experimental Determination of Structure

The definitive structure of this compound has been elucidated and confirmed through various experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of disaccharides. In the case of this compound, ¹H and ¹³C NMR spectra can be used to identify the individual glucose residues and the nature of the glycosidic linkage. The chemical shifts and coupling constants of the anomeric protons are particularly informative for establishing the β-configuration of the glycosidic bond. For instance, analysis of waste streams from sophorolipid (B1247395) production by NMR has confirmed the presence of free this compound.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound has been determined, offering definitive proof of its molecular geometry, including the β-1,2-glycosidic linkage and the conformation of the pyranose rings. This technique provides bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformational preferences.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of this compound and to aid in its structural characterization. By analyzing the fragmentation patterns of the molecule, it is possible to deduce the sequence of the monosaccharide units and the position of the glycosidic bond.

Biological and Industrial Relevance

This compound is more than a structural curiosity; it plays a significant biological role. It is a known inducer of cellulase (B1617823) gene expression in fungi like Trichoderma reesei, making it relevant in the production of enzymes for biofuel applications. Furthermore, as a constituent of sophorolipids, it is integral to the surfactant and antimicrobial properties of these biosurfactants. The unique β-1,2 linkage also makes it a specific substrate for certain glycosidase enzymes. The isolation of this compound from industrial fermentation waste streams presents an opportunity for its purification and utilization.

References

The Sophorose Biosynthesis Pathway in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest due to its role as a powerful inducer of cellulase (B1617823) production in fungi like Trichoderma reesei and as a precursor for the synthesis of sophorolipid (B1247395) biosurfactants. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in fungi, with a primary focus on the well-characterized sophorolipid-producing yeast, Starmerella bombicola (formerly Candida bombicola). We will delve into the enzymatic cascade, the genetic organization of the biosynthetic gene cluster, regulatory mechanisms, and detailed experimental protocols for the characterization of key enzymes. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

The Core Biosynthetic Pathway: From Fatty Acids to Sophorolipids

In fungi such as Starmerella bombicola, the biosynthesis of the this compound moiety is intricately linked to the production of sophorolipids, which are glycolipid biosurfactants.[1] There is no strong evidence for a direct biosynthetic pathway leading to free this compound as a primary metabolite in these organisms. Instead, free this compound is believed to arise from the enzymatic breakdown of sophorolipids.

The synthesis of sophorolipids is a multi-step process initiated by the hydroxylation of a long-chain fatty acid, followed by a two-step glycosylation process that forms the this compound head group. This is then followed by optional acetylation and lactonization.[2]

The key enzymatic steps are as follows:

-

Fatty Acid Hydroxylation: A long-chain fatty acid (typically C16 or C18) is hydroxylated at its terminal (ω) or sub-terminal (ω-1) position. This reaction is catalyzed by a cytochrome P450 monooxygenase.[2]

-

First Glucosylation: A glucose molecule from a UDP-glucose donor is transferred to the hydroxylated fatty acid, forming a glucolipid. This step is catalyzed by the UDP-glucosyltransferase UGTA1.[3]

-

Second Glucosylation: A second glucose molecule is added to the glucolipid, forming the this compound moiety attached to the fatty acid, resulting in an acidic sophorolipid. This reaction is catalyzed by a second UDP-glucosyltransferase, UGTB1.[4]

-

Acetylation and Lactonization: The this compound moiety can be acetylated at the 6' and/or 6'' positions by an acetyltransferase. The acidic sophorolipid can also undergo intramolecular esterification (lactonization) to form a lactonic sophorolipid.

Recent research has proposed a revision to this pathway, suggesting that bolaform sophorolipids (where a this compound molecule is attached to both ends of the fatty acid) are key intermediates in the formation of lactonic sophorolipids.

The Sophorolipid Biosynthetic Gene Cluster

In Starmerella bombicola, the genes encoding the core enzymes for sophorolipid biosynthesis are organized in a gene cluster. This cluster contains the genes for:

-

Cytochrome P450 monooxygenase (CYP52M1): Catalyzes the initial hydroxylation of the fatty acid.

-

UDP-glucosyltransferase I (UGTA1): Catalyzes the first glycosylation step.

-

UDP-glucosyltransferase II (UGTB1): Catalyzes the second glycosylation step.

-

Acetyltransferase (AT): Responsible for the acetylation of the this compound moiety.

-

A transporter (MDR): Involved in the secretion of sophorolipids.

Regulation of this compound Biosynthesis

The biosynthesis of sophorolipids, and consequently the this compound moiety, is a secondary metabolic process that is typically induced under specific nutritional conditions, such as nitrogen limitation. The regulation of the sophorolipid gene cluster is complex and involves several layers of control:

-

Telomere Positioning Effect (TPE): The sophorolipid gene cluster in S. bombicola is located near a telomere. This chromosomal location is associated with transcriptional repression during active growth. The expression of the gene cluster is significantly upregulated during the stationary phase, suggesting that TPE plays a role in the growth phase-dependent production of sophorolipids.

-

Transcriptional Regulation: Several transcription factors have been identified that influence the expression of the sophorolipid biosynthesis genes. Knockout of genes encoding the Rim9-like protein (Rlp) and the transcription factors Ztf1 and Leu3 has been shown to significantly increase sophorolipid production in S. bombicola. These regulatory proteins likely act as repressors or are involved in a regulatory cascade that controls the expression of the biosynthetic gene cluster.

Quantitative Data

Table 1: Kinetic Parameters of CYP52M1 from Starmerella bombicola

| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Oleic acid | 40 | 2.8 |

| Linoleic acid | 68 | 1.5 |

| Arachidonic acid | 46 | 1.2 |

Table 2: Sophorolipid Production in Starmerella bombicola Wild-Type and Mutant Strains

| Strain | Total Sophorolipids (g/L) |

| Wild-Type | 64.74 |

| Δztf1 | 72.13 |

| Δleu3 | 76.85 |

| Δgcl | 74.75 |

| ΔrlpΔleu3Δztf1 | 97.44 |

Experimental Protocols

Enzyme Assay for Cytochrome P450 Monooxygenase (CYP52M1)

This protocol describes an in vitro assay for measuring the activity of CYP52M1 using microsomal protein preparations.

Materials:

-

Microsomal protein preparation containing CYP52M1

-

50 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

-

NADPH solution (500 µM final concentration)

-

Substrate solution (e.g., oleic acid, 300 µM final concentration)

-

Ethyl acetate (B1210297)

-

Methanol

-

LC-MS system

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing 0.4 mg of microsomal protein in 50 mM sodium phosphate buffer (pH 7.0).

-

Add the fatty acid substrate to a final concentration of 300 µM.

-

Pre-incubate the mixture at 30°C with constant shaking for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 500 µM.

-

Incubate the reaction at 30°C with constant shaking for 20 minutes.

-

Stop the reaction by adding an equal volume (200 µl) of ethyl acetate.

-

Vortex vigorously to extract the products.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

Resuspend the dried residue in methanol.

-

Analyze the products by LC-MS to identify and quantify the hydroxylated fatty acids.

Enzyme Assay for UDP-Glucosyltransferases (UGTA1 and UGTB1)

This protocol outlines a method for determining the activity of the glucosyltransferases UGTA1 and UGTB1 using cell lysates and HPLC analysis.

Materials:

-

Cell lysate from S. bombicola strains (ΔugtB1 for UGTA1 assay, ΔugtA1 for UGTB1 assay)

-

50 mM Phosphate Buffer (pH 8.5)

-

UDP-glucose solution (20 mM final concentration)

-

Acceptor substrate solution (2 mM final concentration):

-

For UGTA1: 17-hydroxyoctadecenoic acid

-

For UGTB1: 17-O-glucopyranoside-octadecenoic acid (glucolipid)

-

-

DMSO (for solubilizing substrates)

-

HPLC system with an Evaporative Light Scattering Detector (ELSD)

Procedure:

-

Prepare cell lysates from the appropriate S. bombicola mutant strains grown to the desired growth phase.

-

Prepare the reaction mixture containing 20 mM UDP-glucose and 2 mM acceptor substrate in 50 mM phosphate buffer (pH 8.5). Use DMSO as needed to ensure substrate solubility (final concentration of 1-5%).

-

Add 600 µl of the cell lysate to a total reaction volume of 1500 µl.

-

For blank reactions, omit either the donor (UDP-glucose), the acceptor substrate, or the cell lysate.

-

Incubate the reactions at 30°C for a defined period (e.g., 1-3 hours).

-

Stop the reaction by adding an appropriate quenching agent (e.g., acid or organic solvent).

-

Extract the glycolipid products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and resuspend the residue in a suitable solvent for HPLC analysis.

-

Analyze the samples by HPLC-ELSD to separate and quantify the substrate and product peaks.

-

Calculate enzyme activity based on the decrease in the substrate peak area or the increase in the product peak area relative to a standard curve.

Alternative Pathway: this compound Synthesis via Transglycosylation

While the de novo synthesis of this compound in S. bombicola is linked to sophorolipid production, some fungi can synthesize free this compound through the transglycosylation activity of β-glucosidases. In this process, a β-glucosidase transfers a glucose moiety from a donor substrate, such as cellobiose, to another glucose molecule, forming a β-1,2 linkage. This is a distinct mechanism from the UDP-glucose-dependent pathway and is particularly relevant in the context of cellulase induction in fungi like Trichoderma.

Conclusion

The biosynthesis of this compound in fungi, particularly in the context of sophorolipid production by Starmerella bombicola, is a well-defined pathway involving a dedicated gene cluster. The regulation of this pathway is complex, with evidence for control at the chromatin level and through specific transcription factors. While the direct synthesis of free this compound as a primary metabolite is not the main route in these organisms, its generation as a breakdown product of sophorolipids or through the transglycosylation activity of other enzymes highlights the diverse metabolic capabilities of fungi. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and engineer this important biosynthetic pathway for various biotechnological applications.

References

- 1. The biosynthetic gene cluster for sophorolipids: a biotechnological interesting biosurfactant produced by Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Identification of the UDP-glucosyltransferase gene UGTA1, responsible for the first glucosylation step in the sophorolipid biosynthetic pathway of Candida bombicola ATCC 22214 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and functional characterization of the UDP-glucosyltransferase UgtB1 involved in sophorolipid production by Candida bombicola and creation of a glucolipid-producing yeast strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Sophorose: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of sophorose, a disaccharide of notable interest in biochemical and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a thorough exploration of its role in signaling pathways.

Introduction: The Discovery of a Unique Disaccharide

This compound is a disaccharide composed of two glucose units linked by a distinctive β-1,2-glycosidic bond.[1][2][3] Its discovery traces back to its initial isolation from the pods of Sophora japonica, commonly known as the Japanese pagoda tree.[4] Unlike the more common α-1,4 or β-1,4 linkages found in sugars like maltose (B56501) and cellobiose, the β-1,2 linkage of this compound confers unique chemical and biological properties.[1] this compound is also a component of various naturally occurring compounds, including flavonoid sophorosides and sophorolipids, which are glycolipid biosurfactants with a range of applications.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is soluble in water. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁ | |

| Molecular Weight | 342.30 g/mol | |

| Melting Point | 196-198 °C | |

| Appearance | White, crystalline solid | |

| Solubility | Soluble in water |

Isolation of this compound from Sophora japonica: A Detailed Experimental Protocol

The isolation of this compound from Sophora japonica primarily involves the extraction of this compound-containing glycosides, followed by hydrolysis to release the free disaccharide, and subsequent purification.

Extraction of Sophorosides

A common method for extracting flavonoid glycosides (sophorosides) from Sophora japonica involves solvent extraction.

-

Plant Material: Dried and powdered pods of Sophora japonica.

-

Extraction Solvent: 70% acetone (B3395972) or ethanol.

-

Procedure:

-

The powdered plant material is macerated with the extraction solvent at room temperature for an extended period (e.g., 96 hours), with the solvent being replaced periodically.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The sophorosides are typically enriched in the more polar fractions.

-

Hydrolysis of Sophorosides to Yield this compound

To obtain free this compound, the glycosidic bond in the sophorosides must be cleaved. Acid hydrolysis is a common method for this purpose.

-

Reagents: 1-2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).

-

Procedure:

-

The sophoroside-rich extract is dissolved in the acidic solution.

-

The mixture is heated (e.g., at 70-100°C) for a defined period (e.g., 1-2 hours) to facilitate the hydrolysis of the glycosidic linkages.

-

After cooling, the reaction mixture is neutralized.

-

Purification of this compound

The neutralized hydrolysate contains a mixture of sugars, aglycones, and other degradation products. Purification of this compound is typically achieved through chromatographic techniques.

-

Method: Column chromatography using stationary phases like silica (B1680970) gel, Sephadex, or polyamide.

-

Elution: A gradient of solvents with increasing polarity is used to separate the components. For instance, a mixture of chloroform, methanol, and water in varying ratios can be employed.

-

Monitoring: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Final Step: The this compound-containing fractions are combined, and the solvent is evaporated to yield the purified disaccharide.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Quantitative Analysis and Characterization

Accurate quantification and structural confirmation of isolated this compound are crucial. HPLC and NMR spectroscopy are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the quantification and purity assessment of this compound.

| Parameter | Typical Conditions |

| Column | Amine-based or HILIC columns |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | ~1 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) |

Under these conditions, this compound can be separated from other monosaccharides and disaccharides. The retention time will vary depending on the specific column and mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound, confirming the β-1,2-glycosidic linkage.

¹H and ¹³C NMR Spectral Data of this compound in D₂O:

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |

| ~4.8 (d) | ~103 | Anomeric H-1' (β-linkage) |

| ~5.4 (d) | ~93 | Anomeric H-1 (α-anomer) |

| ~4.7 (d) | ~97 | Anomeric H-1 (β-anomer) |

| 3.2 - 4.0 | 60 - 80 | Other sugar protons |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Biological Significance: this compound as a Signaling Molecule

Beyond its structural role, this compound has been identified as a potent signaling molecule, most notably as an inducer of cellulase (B1617823) gene expression in the fungus Trichoderma reesei. This has significant implications for the biotechnology industry, particularly in the production of biofuels and other bio-based products.

The this compound-induced cellulase expression pathway in T. reesei is a complex process involving signal perception, transduction, and the activation of specific transcription factors. While the complete pathway is still under investigation, key components have been identified.

-

Signal Perception: this compound is transported into the fungal cell, possibly through specific sugar transporters.

-

Signal Transduction: The intracellular presence of this compound is thought to trigger a signaling cascade. Evidence suggests the involvement of the second messenger cyclic AMP (cAMP). Increased intracellular cAMP levels are observed in the presence of this compound, which in turn activates Protein Kinase A (PKA).

-

Transcriptional Regulation: The signaling cascade ultimately leads to the activation of transcription factors that bind to the promoter regions of cellulase genes, initiating their transcription. The carbon catabolite repressor CRE1 is a key transcription factor that is known to be involved in the repression of cellulase genes in the presence of easily metabolizable sugars like glucose. The presence of this compound is believed to alleviate this repression, although the exact mechanism is still being elucidated.

The following diagram provides a simplified representation of the proposed this compound-induced cellulase signaling pathway in Trichoderma reesei.

Conclusion

This compound, a disaccharide first isolated from Sophora japonica, possesses unique structural and biological properties that make it a subject of considerable scientific interest. The detailed protocols for its isolation and characterization provided in this guide offer a valuable resource for researchers. Furthermore, the elucidation of its role as a potent inducer of cellulase expression in fungi opens up exciting avenues for the development of more efficient and cost-effective biorefining processes. Continued research into the molecular mechanisms of this compound signaling will undoubtedly unlock its full potential in various biotechnological and pharmaceutical applications.

References

- 1. Regulation of the cellulolytic system in Trichoderma reesei by this compound: induction of cellulase and repression of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Physicochemical Properties of Sophorose: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Sophorose, a disaccharide of two glucose units linked by a β-1,2-glycosidic bond, is a carbohydrate of increasing interest in the fields of biotechnology and pharmaceutical sciences. Its unique structural configuration confers distinct physicochemical and biological properties, setting it apart from other common disaccharides. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant biochemical pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile molecule.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in chemical and biological systems. These properties dictate its solubility, stability, and interactions with other molecules, which are critical considerations in research and drug development.

Molecular Structure

This compound is a reducing disaccharide with the chemical formula C₁₂H₂₂O₁₁. Its systematic name is 2-O-β-D-glucopyranosyl-D-glucose. The defining feature of this compound is the β-1,2-glycosidic linkage between two D-glucose units. This linkage is relatively rare in nature compared to the α-1,4 linkage in maltose (B56501) or the β-1,4 linkage in cellobiose, and it is this structural feature that largely determines its unique properties and biological functions.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molar Mass | 342.30 | g/mol | |

| Melting Point | 196 - 198 | °C | |

| Specific Optical Rotation [α]D | +18.5 to +20.5 | degrees | c=2 in H₂O at 20°C |

| Water Solubility | 50 | g/L | At 25°C |

| pKa | ~12.5 | Estimated |

Experimental Protocols

The accurate and reproducible determination of the physicochemical properties of this compound is essential for its characterization and application. This section provides detailed methodologies for key experiments.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Drying oven or desiccator

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry by placing it in a drying oven at a temperature below its melting point (e.g., 60-80°C) under vacuum for several hours, or by storing it in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

-

Grind the dried this compound to a fine powder using a clean, dry mortar and pestle.

-

Capillary Loading: Pack the powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Ensure the powder is tightly packed.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point quickly.

-

When the temperature is approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

-

Reporting: The melting point is reported as the range between the onset and completion of melting.

Measurement of Specific Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific optical rotation is a standardized measure of this rotation and is a characteristic property of a compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589.3 nm)

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Temperature-controlled water bath (optional, but recommended for high accuracy)

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of dry this compound (e.g., 200 mg) using an analytical balance.

-

Transfer the weighed this compound to a 10 mL volumetric flask.

-

Dissolve the this compound in distilled or deionized water and fill the flask to the calibration mark. Ensure the solution is homogeneous.

-

-

Polarimeter Calibration:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

-

Calibrate the instrument by filling the polarimeter cell with the solvent (water) and setting the reading to zero.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared this compound solution two to three times.

-

Fill the cell with the this compound solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter and record the observed rotation (α). Take several readings and calculate the average.

-

-

Calculation:

-

Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter cell in decimeters (dm) c = concentration of the solution in g/mL

-

-

Reporting: Report the specific optical rotation along with the temperature, wavelength (D for sodium D-line), and concentration.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a solvent is the maximum amount of the compound that can dissolve at a specific temperature. This is determined by creating a saturated solution and quantifying the concentration of the dissolved solute.

Apparatus:

-

Shaking incubator or a temperature-controlled orbital shaker

-

Centrifuge

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID) or a suitable quantitative method.

Procedure:

-

Equilibration:

-

Add an excess amount of this compound to a known volume of distilled water in a sealed vial (e.g., 100 mg in 1 mL).

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the filtered sample solution by HPLC-RID.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Reporting: The solubility is reported as the determined concentration, typically in g/L or mg/mL, at the specified temperature.

Synthesis and Purification Workflow

The production of pure this compound for research or industrial applications typically involves either enzymatic or chemical synthesis followed by a purification process.

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Biological Significance and Signaling Pathway

This compound is a key component of sophorolipids, which are glycolipid biosurfactants with a range of biological activities, including anticancer properties. Sophorolipids have been shown to induce apoptosis in cancer cells through various signaling pathways.

Sophorose: A Technical Guide to a Versatile Disaccharide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a distinctive β-1,2-glycosidic bond, has garnered significant attention in various scientific and industrial fields.[1] Initially isolated from the pods of Sophora japonica, this carbohydrate is a key component of sophorolipids, which are biosurfactants produced by yeasts such as Starmerella bombicola (formerly Candida bombicola).[1][2][3][4] Beyond its structural role, this compound is a potent signaling molecule, most notably as a powerful inducer of cellulase (B1617823) gene expression in the fungus Trichoderma reesei. This technical guide provides an in-depth overview of the core aspects of this compound, including its chemical and physical properties, biosynthesis, biological functions, and applications, with a focus on quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble solid. Its unique β-1,2 linkage distinguishes it from other glucose disaccharides like maltose (B56501) (α-1,4), cellobiose (B7769950) (β-1,4), and trehalose (B1683222) (α,α-1,1). This structural feature is crucial for its specific biological activities.

| Property | Value | References |

| Chemical Formula | C₁₂H₂₂O₁₁ | |

| Molar Mass | 342.30 g/mol | |

| CAS Number | 534-46-3 | |

| Systematic Name | 2-O-β-D-glucopyranosyl-D-glucose | |

| Melting Point | 196-198 °C | |

| Solubility | Soluble in water |

Biosynthesis and Production

This compound can be obtained through natural extraction, microbial fermentation, and enzymatic or chemical synthesis.

Natural Occurrence

This compound was first isolated from the pods of Sophora japonica.

Microbial Production via Sophorolipids

The yeast Starmerella bombicola is a primary producer of sophorolipids, which are glycolipids where this compound is linked to a long-chain fatty acid. The biosynthetic pathway for sophorolipids is encoded by a gene cluster that includes a cytochrome P450 monooxygenase, two glucosyltransferases, and an acetyltransferase. This compound can be liberated from sophorolipids through chemical or enzymatic hydrolysis.

Caption: Biosynthesis of sophorolipids in Starmerella bombicola.

Enzymatic Synthesis

This compound can be efficiently synthesized in a one-pot reaction using a combination of three enzymes: sucrose (B13894) phosphorylase, 1,2-β-oligoglucan phosphorylase, and exo-β-1,2-glucooligosaccharide sophorohydrolase. This method utilizes inexpensive substrates like sucrose and glucose.

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

5 mM glucose

-

250 mM sucrose

-

10 mM sodium phosphate (B84403) buffer (pH 7.0)

-

5 µg/mL sucrose phosphorylase

-

20 µg/mL 1,2-β-oligoglucan phosphorylase

-

50 µg/mL exo-β-1,2-glucooligosaccharide sophorohydrolase

-

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 48 hours.

-

-

Enzyme Inactivation and Sugar Removal:

-

Inactivate the enzymes by heating the mixture at 95°C for 10 minutes.

-

To remove residual glucose and fructose, add 2 g of dry yeast and incubate at 30°C for 2 hours.

-

-

Purification:

-

Centrifuge the mixture to remove yeast cells.

-

Concentrate the supernatant using a rotary evaporator.

-

Purify this compound from the concentrated supernatant by size-exclusion chromatography.

-

Lyophilize the fractions containing pure this compound.

-

Under optimized conditions, this protocol can yield up to 108 mM of this compound.

Caption: Workflow for the one-pot enzymatic synthesis of this compound.

Biological Activity

This compound exhibits significant biological activity, primarily as a signaling molecule in fungi and as a component of antimicrobial sophorolipids.

Induction of Cellulase Expression in Trichoderma reesei

This compound is the most potent known natural inducer of cellulase gene expression in the filamentous fungus T. reesei, a key organism in industrial enzyme production. The induction by this compound is significantly more efficient than that by other disaccharides like lactose (B1674315) and cellobiose.

| Inducer | Relative Induction Efficiency | Reference |

| Cellobiose | 1 | |

| Lactose | ~20 | |

| This compound | ~2500 |

The induction of cellulase activity by a mixture of glucose and this compound (MGS) was found to be 1.64-fold and 5.26-fold higher than that induced by lactose and cellobiose, respectively.

The signaling pathway for cellulase induction by this compound in T. reesei involves several key components:

-

Transporters: this compound is transported into the fungal cell by specific sugar transporters, such as Tr44175, which can also transport cellobiose and other cello-oligosaccharides.

-

Transcription Factors: Once inside the cell, this compound triggers a signaling cascade that leads to the activation of key transcription factors, including XYR1, ACE2, and ACE3, which are essential for the expression of cellulase genes.

-

β-Glucosidases: The concentration of this compound is regulated by β-glucosidases, which can both synthesize this compound from cellobiose via transglycosylation and degrade it into glucose.

References

An In-depth Technical Guide to Sophorose Formation During Glucose Caramelization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of sophorose, a disaccharide with a unique β-1,2-glycosidic linkage, during the caramelization of glucose. The document details the underlying chemical pathways, factors influencing its formation, and detailed experimental protocols for its analysis and quantification. This guide is intended for professionals in research, scientific, and drug development fields who are interested in the chemistry of carbohydrates and the byproducts of thermal food processing.

Introduction to this compound and its Formation in Caramelization

This compound is a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond. While it can be found in nature, notably as a component of sophorolipids, it is also recognized as a product of the thermal degradation of glucose, specifically during the process of caramelization. Caramelization is a complex and not fully understood process of non-enzymatic browning that involves the pyrolysis of sugar. When glucose is heated to high temperatures, it undergoes a series of reactions including dehydration and polymerization, leading to the formation of a complex mixture of compounds, including various disaccharides known as reversion products. This compound is one such reversion product. Understanding the conditions that favor its formation is crucial for controlling its presence in food products and for potential applications in various industries.

The Chemical Pathway of this compound Formation

The caramelization of glucose is a multifaceted process that initiates with the melting of sugar and proceeds through several stages of chemical transformation. The formation of this compound is a result of a condensation reaction between two glucose molecules.

The process involves the following key reaction types:

-

Equilibration of anomeric and ring forms of glucose.

-

Intramolecular bonding and isomerization.

-

Dehydration reactions.

-

Condensation reactions leading to the formation of dimers and larger polymers.

The formation of the specific β-1,2-glycosidic bond in this compound from glucose is a result of a glycosylation reaction where one glucose molecule acts as the glycosyl donor and another as the glycosyl acceptor.

Factors Influencing this compound Formation

The yield and rate of this compound formation during glucose caramelization are significantly influenced by several process parameters. While specific quantitative data on this compound yield is sparse in the literature, the general principles of caramelization provide insights into the conditions that would affect its formation.

-

Temperature: Caramelization is a temperature-dependent process. Higher temperatures generally accelerate the rate of glucose degradation and the formation of condensation products, including disaccharides. However, excessively high temperatures might also lead to the further degradation of this compound.

-

pH: The rate of caramelization is at its lowest at a near-neutral pH (around 7) and is accelerated under both acidic (below pH 3) and basic (above pH 9) conditions. Therefore, the formation of this compound is expected to be more significant in acidic or alkaline environments compared to a neutral one.

-

Reaction Time: The duration of heating will directly impact the extent of caramelization and consequently the amount of this compound formed. Longer reaction times at a given temperature will generally lead to a higher degree of glucose conversion and potentially higher yields of reversion products, up to a point where degradation of the formed disaccharides becomes significant.

Quantitative Data on this compound Formation

Detailed quantitative studies on the yield of this compound as a function of specific caramelization conditions are not extensively available in the public domain. The tables below are presented as a template to illustrate how such data would be structured for comparative analysis. The values are hypothetical and intended for illustrative purposes only.

Table 1: Hypothetical Yield of this compound as a Function of Temperature

| Temperature (°C) | Reaction Time (min) | pH | Hypothetical this compound Yield ( g/100g glucose) |

| 160 | 30 | 5 | 1.2 |

| 180 | 30 | 5 | 2.5 |

| 200 | 30 | 5 | 1.8 (degradation may occur) |

Table 2: Hypothetical Yield of this compound as a Function of pH

| pH | Temperature (°C) | Reaction Time (min) | Hypothetical this compound Yield ( g/100g glucose) |

| 3 | 180 | 30 | 2.8 |

| 5 | 180 | 30 | 2.5 |

| 7 | 180 | 30 | 1.0 |

| 9 | 180 | 30 | 3.1 |

Experimental Protocols

This section provides detailed methodologies for the controlled caramelization of glucose and the subsequent quantification of this compound.

This protocol describes a laboratory-scale procedure for the thermal treatment of glucose under controlled conditions to induce caramelization.

Materials and Equipment:

-

D-Glucose (anhydrous)

-

Deionized water

-

pH meter

-

Heating mantle with a temperature controller

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

Procedure:

-

Prepare a concentrated glucose solution (e.g., 50% w/v) by dissolving D-glucose in deionized water.

-

Adjust the pH of the solution to the desired level (e.g., 3, 5, 7, or 9) using dilute HCl or NaOH.

-

Transfer the solution to a round-bottom flask equipped with a stirrer and a reflux condenser.

-

Heat the solution to the target temperature (e.g., 160°C, 180°C, 200°C) using a heating mantle with precise temperature control.

-

Maintain the temperature and stirring for a defined period (e.g., 30, 60, 90 minutes).

-

After the specified time, rapidly cool the flask in an ice bath to quench the reaction.

-

The resulting caramel (B1170704) solution is then ready for sample preparation for analysis.

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a common method for the analysis of non-chromophoric sugars like this compound.

Sample Preparation:

-

Dilute the caramel sample with deionized water to a suitable concentration.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

HPLC-RID Conditions:

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is suitable.

-

Mobile Phase: Degassed deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 85°C.

-

Detector: Refractive Index Detector (RID).

-

Injection Volume: 20 µL.

-

Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for sugar analysis but requires a derivatization step to make the non-volatile sugars amenable to gas chromatography.

1. Derivatization (Silylation):

-

Take a known volume of the diluted caramel sample and evaporate it to dryness under a stream of nitrogen.

-

To the dry residue, add 100 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-800.

-

Quantification: Identification of the this compound derivative is based on its retention time and mass spectrum compared to a derivatized this compound standard. Quantification is achieved by selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC) peak and comparing it to a calibration curve.

Conclusion

This compound is an established, albeit minor, product of glucose caramelization. Its formation is governed by key process parameters such as temperature, pH, and reaction time. While the general principles of caramelization suggest that acidic and alkaline conditions, along with elevated temperatures, favor the formation of such reversion products, there is a clear need for further research to quantify the precise yields of this compound under a range of controlled conditions. The analytical protocols detailed in this guide, utilizing HPLC-RID and GC-MS, provide robust frameworks for the accurate quantification of this compound in the complex matrix of caramel. Such quantitative data would be invaluable for food scientists aiming to control the composition of caramel-containing products and for researchers exploring the potential applications of this compound.

Sophorose Metabolism in Trichoderma: A Technical Guide to the Core Mechanisms of Cellulase Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose (2-O-β-D-glucopyranosyl-D-glucose) is a powerful natural inducer of cellulase (B1617823) gene expression in the filamentous fungus Trichoderma, a key industrial producer of these enzymes. Understanding the intricate metabolic and signaling pathways governed by this compound is paramount for optimizing cellulase yields for applications ranging from biofuel production to drug development. This technical guide provides an in-depth exploration of the core aspects of this compound metabolism in Trichoderma, presenting quantitative data on its inductive capabilities, detailed experimental protocols for its study, and visual representations of the key signaling cascades involved.

Introduction: The Potent Inducer

This compound is recognized as the most potent known inducer of cellulase production in Trichoderma species, significantly surpassing the inductive capacity of other disaccharides like cellobiose (B7769950) and lactose.[1][2][3][4] Its high efficiency makes it a focal point of research aimed at unraveling the mechanisms of cellulase gene regulation. This compound is believed to be formed naturally during the initial stages of cellulose (B213188) degradation through the transglycosylation activity of β-glucosidases.[5][6][7]

This compound Metabolism and Transport

Trichoderma possesses a sophisticated system for sensing and utilizing this compound, which involves dedicated transport and metabolic pathways that are distinct from those for general carbon source utilization.

Dual Metabolic Pathways

Once available, this compound is subject to two primary metabolic fates within Trichoderma: a high-capacity, low-affinity catabolic pathway and a low-capacity, high-affinity inductive pathway.[8]

-

Catabolic Pathway : This pathway rapidly hydrolyzes this compound into glucose, which can then be used for primary metabolism. However, high concentrations of glucose can lead to carbon catabolite repression (CCR), shutting down cellulase gene expression.

-

Inductive Pathway : A smaller fraction of this compound is utilized to trigger the signaling cascade that leads to the transcription of cellulase genes. The continuous presence of the inducer is necessary to maintain cellulase synthesis.[8][9][10]

This compound Transport

The uptake of this compound into the fungal cell is a critical first step in the induction process. A novel sugar transporter, Tr44175 , has been identified in Trichoderma reesei that is capable of transporting this compound, as well as other cello-oligosaccharides like cellobiose, cellotriose, and cellotetraose.[11][12] This transporter exhibits a strong binding affinity for disaccharides.[12]

Signaling Pathways for Cellulase Induction

The induction of cellulase gene expression by this compound is a complex process mediated by interconnected signaling pathways, primarily involving G-proteins, cAMP, and Mitogen-Activated Protein Kinases (MAPKs).

G-protein and cAMP Signaling Pathway

The perception of the this compound signal is thought to begin at the cell surface with G-protein coupled receptors (GPCRs). This initiates a cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][13][14] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the activation of transcription factors responsible for cellulase gene expression.[5] This pathway is also interconnected with calcium signaling, where cAMP can induce a cytosolic Ca²⁺ burst, further modulating gene expression.[15]

Caption: G-protein, cAMP, and Ca²⁺ signaling in cellulase induction.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway also plays a crucial role in regulating cellulase expression.[5] In T. reesei, the MAPK Tmk3 is positively involved in transducing the cellulase-inducing signal, while Tmk1 and Tmk2 appear to have repressive roles, not at the transcriptional level of cellulase genes, but by influencing growth and cell wall integrity.[16][17][18] The phosphorylation of transcription factors by MAPKs is a key regulatory step.[5]

Caption: MAPK signaling pathways involved in cellulase regulation.

Quantitative Data on this compound Induction

The potency of this compound as an inducer is evident from comparative studies on cellulase activity and gene expression.

Table 1: Comparative Cellulase Activity with Different Inducers in T. reesei

| Inducer | Relative Cellulase Activity (vs. Cellobiose) | Fold Increase in Filter Paper Activity (FPA) vs. Lactose | Fold Increase in FPA vs. Cellobiose | Reference |

| This compound | ~2500x | - | - | [1][3][4] |

| MGS (Glucose-Sophorose Mix) | - | 1.64 | 5.26 | [1] |

| Lactose | 20x | 1.00 (Reference) | - | [1] |

| Cellobiose | 1x (Reference) | - | 1.00 (Reference) | [1] |

Table 2: Fold-Change in Cellulase Gene Expression in T. reesei upon this compound Induction

| Gene | Fold-Change vs. Glucose | Time Point of Peak Expression | Reference |

| cel7a (cbh1) | ~30-fold | 6 hours | [13] |

| cel6a (cbh2) | Not specified | - | [13] |

Note: Gene expression levels are highly dependent on the specific strain, culture conditions, and time of measurement.

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of this compound metabolism in Trichoderma.

Fungal Strains and Culture Conditions

-

Strains : Commonly used strains for cellulase research include Trichoderma reesei QM6a, QM9414, and the hyper-producing mutant Rut C30.[9][19]

-

Maintenance Medium : Strains are typically maintained on malt (B15192052) extract agar (B569324) (MEX) at 30°C.[20]

-

Induction Medium : For induction studies, a defined medium containing salts and a specific carbon source is used. A typical medium might consist of Trichoderma minimal medium with the primary carbon source (e.g., glucose) replaced by the inducer (e.g., 1 mM this compound).

Cellulase Induction Workflow

Caption: General workflow for cellulase induction by this compound.

Enzyme Activity Assays

-

Filter Paper Activity (FPA) : Measures the total cellulase activity. The amount of reducing sugar released from Whatman No. 1 filter paper is quantified using the dinitrosalicylic acid (DNS) method. One unit of FPA is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.[1]

-

Carboxymethyl Cellulase (CMCase) Activity : Measures endoglucanase activity using carboxymethyl cellulose as a substrate. The increase in reducing sugars is measured.[21]

-

β-Glucosidase Activity : Assayed using cellobiose or a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG).[1][22] With pNPG, the release of p-nitrophenol is measured spectrophotometrically.

RNA Extraction and RT-qPCR for Gene Expression Analysis

-

Mycelia Harvesting : Mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction : Total RNA is extracted using a suitable kit (e.g., QIAGEN RNeasy Plant Mini Kit) or a TRIzol-based method, followed by DNase treatment to remove genomic DNA contamination.[20][23][24]

-

cDNA Synthesis : First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

RT-qPCR : Quantitative real-time PCR is performed using gene-specific primers for the cellulase genes of interest (e.g., cel7a, cel6a) and a reference gene (e.g., actin or sarcoma) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Secretome Analysis by 2D-DIGE

-

Protein Precipitation : Proteins from the culture supernatant are concentrated and precipitated, often using trichloroacetic acid (TCA) or acetone.[25]

-

Protein Labeling : Protein samples are labeled with different fluorescent CyDyes (e.g., Cy3, Cy5) and an internal standard is labeled with another dye (e.g., Cy2).[25][26]

-

Two-Dimensional Gel Electrophoresis (2-DE) :

-

First Dimension (Isoelectric Focusing - IEF) : Labeled protein samples are separated based on their isoelectric point (pI) on an IPG strip.[25][27]

-

Second Dimension (SDS-PAGE) : The IPG strip is then placed on top of an SDS-polyacrylamide gel to separate the proteins based on their molecular weight.[25][27]

-

-

Image Analysis : The gel is scanned at different wavelengths to detect the fluorescently labeled proteins. Software is used to quantify and compare the protein spot intensities between different conditions.

-

Protein Identification : Spots of interest are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/MS or LC-MS/MS) for protein identification.[27][28]

Conclusion

This compound metabolism in Trichoderma is a finely tuned process that serves as a master switch for the production of cellulolytic enzymes. The interplay between dedicated transporters, dual metabolic pathways, and complex signaling networks involving cAMP and MAPKs highlights the sophisticated mechanisms that have evolved in this fungus for efficient biomass degradation. A thorough understanding of these core processes, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the rational engineering of Trichoderma strains for enhanced cellulase production, with significant implications for the biotechnology and pharmaceutical industries.

References

- 1. Induction of cellulase production in Trichoderma reesei by a glucose–this compound mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound AS AN INDUCER OF CELLULASE IN TRICHODERMA VIRIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound as an inducer of cellulase in Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative metabolism of cellulose, this compound and glucose in Trichoderma reesei using high-throughput genomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound metabolism and cellulase induction in Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of cellulolytic enzymes in Trichoderma reesei by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of cellulolytic enzymes in Trichoderma reesei by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteome profiling of enriched membrane-associated proteins unraveled a novel this compound and cello-oligosaccharide transporter in Trichoderma reesei [escholarship.org]

- 12. Proteome profiling of enriched membrane-associated proteins unraveled a novel this compound and cello-oligosaccharide transporter in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Role of Trichoderma reesei mitogen-activated protein kinases (MAPKs) in cellulase formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Duality of the MAPK Signaling Pathway in the Control of Metabolic Processes and Cellulase Production in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of different carbon sources on cellulase production by Hypocrea jecorina (Trichoderma reesei) strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A long noncoding RNA promotes cellulase expression in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. This compound induction of an intracellular b-glucosidase in Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. RNA Characterization in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Methodologies and Perspectives of Proteomics Applied to Filamentous Fungi: From Sample Preparation to Secretome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Comparative secretome analyses of two Trichoderma reesei RUT-C30 and CL847 hypersecretory strains - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Secretome analysis of the fungus Trichoderma harzianum grown on cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Sophorose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2 glycosidic bond, is a molecule of significant interest in various scientific and industrial fields. It is a potent inducer of cellulase (B1617823) production in fungi such as Trichoderma reesei, making it valuable for the biofuel and biorefinery industries.[1][2] Additionally, this compound and its derivatives, sophorolipids, have demonstrated promising applications in medicine and drug development, including anticancer activities.[3][4][5][6][7] This document provides detailed protocols for the enzymatic synthesis of this compound from sucrose (B13894) and glucose, presenting quantitative data, experimental procedures, and visual workflows to guide researchers in its production and application.

Enzymatic Synthesis of this compound: A One-Pot Approach

A highly efficient method for this compound synthesis involves a one-pot reaction utilizing three key enzymes:

-

Sucrose Phosphorylase (SP) from Leuconostoc mesenteroides

-

1,2-β-Oligoglucan Phosphorylase (SOGP) from Enterococcus italicus

-

Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064) from Parabacteroides distasonis

This system leverages the inexpensive substrates sucrose and glucose to produce this compound with a high yield.[1][2][8]

Reaction Principle

The synthesis proceeds through a cascade of enzymatic reactions. Sucrose phosphorylase first converts sucrose and inorganic phosphate (B84403) into glucose-1-phosphate (G1P) and fructose. Then, 1,2-β-oligoglucan phosphorylase utilizes G1P to add glucose units to an acceptor molecule, initially glucose, forming sophorooligosaccharides. Finally, exo-β-1,2-glucooligosaccharide sophorohydrolase specifically hydrolyzes these oligosaccharides to yield this compound.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and corresponding yields for the one-pot enzymatic synthesis of this compound.

Table 1: Optimization of Substrate Concentrations [1]

| Glucose (mM) | Sucrose (mM) | This compound Yield (mM) |

| 100 | 250 | 116 |

| 25 | 250 | 108 |

| 5 | 250 | 108 |

| 100 | 100 | - |

| 25 | 100 | - |

| 5 | 100 | - |

| 100 | 500 | - |

| 25 | 500 | - |

| 5 | 500 | - |

Note: '-' indicates data not specified in the primary source under these exact conditions, though synthesis was successful.

Table 2: Optimized Reaction Conditions and Final Yield [1][2][8]

| Parameter | Value |

| Glucose | 5 mM |

| Sucrose | 250 mM |

| Inorganic Phosphate | 10 mM |

| Sucrose Phosphorylase | 5 µg/mL |

| 1,2-β-Oligoglucan Phosphorylase | 20 µg/mL |

| Exo-β-1,2-glucooligosaccharide Sophorohydrolase | 50 µg/mL |

| Temperature | 30 °C |

| Reaction Time | 48 hours |

| pH | 7.0 (Sodium Phosphate Buffer) |

| This compound Yield (Concentration) | 108 mM |

| Final Purified Yield | 45% (based on sucrose) |

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound

This protocol is adapted from the optimized conditions reported for the three-enzyme one-pot synthesis.[1][2][8]

Materials:

-

Sucrose

-

Glucose

-

Sodium Phosphate Buffer (pH 7.0)

-

Sucrose Phosphorylase (SP) from L. mesenteroides

-

1,2-β-Oligoglucan Phosphorylase (SOGP) from E. italicus

-

Exo-β-1,2-glucooligosaccharide Sophorohydrolase (BDI_3064) from P. distasonis

-

Dry Yeast

-

Toyopearl HW-40S size-exclusion chromatography column

-

Reaction vessel

-

Incubator (30°C and 95°C)

-

Centrifuge

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Reaction Mixture Preparation: In a 100 mL reaction volume, combine the following components:

-

Glucose to a final concentration of 5 mM.

-

Sucrose to a final concentration of 250 mM.

-

Sodium Phosphate Buffer (pH 7.0) to a final concentration of 10 mM.

-

Sucrose Phosphorylase to a final concentration of 5 µg/mL.

-

1,2-β-Oligoglucan Phosphorylase to a final concentration of 20 µg/mL.

-

Exo-β-1,2-glucooligosaccharide Sophorohydrolase to a final concentration of 50 µg/mL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 48 hours.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture at 95°C for 10 minutes.

-

Removal of Monosaccharides:

-

Cool the mixture to 30°C.

-

Add 2 g of dry yeast to the mixture and incubate at 30°C for 2 hours to ferment the remaining glucose and fructose.

-

Centrifuge the mixture to pellet the yeast cells.

-

Collect the supernatant and heat it again at 95°C for 10 minutes to inactivate any remaining yeast enzymes.

-

-

Purification:

-

Concentrate the supernatant using a rotary evaporator.

-

Purify the this compound from the concentrated sample by size-exclusion chromatography using a Toyopearl HW-40S column with water as the mobile phase.

-

Collect the fractions containing high-purity this compound.

-

-

Lyophilization: Lyophilize the pooled this compound fractions to obtain a powdered final product.

Protocol 2: Alternative Synthesis using Thermophilic Glycoside Hydrolase

An alternative approach utilizes a multifunctional thermophilic glycoside hydrolase (CoGH1A) for this compound production primarily from glucose through transglycosylation.[9] This method boasts a high productivity rate.

Materials:

-

Glucose

-

CoGH1A enzyme (free or immobilized)

-

Appropriate buffer system

-

Reaction vessel

-

Incubator

Procedure (Optimized Conditions):

-

Reaction Setup: Prepare a reaction mixture containing a high concentration of glucose in a suitable buffer.

-

Enzymatic Reaction: Add CoGH1A to the glucose solution and incubate under optimized conditions (specific temperature and pH for this enzyme).

-

Monitoring and Termination: Monitor the production of this compound over time. Terminate the reaction when optimal yield is achieved.

-

Purification: Purify this compound from the reaction mixture, which will also contain residual glucose and other disaccharides.

Table 3: this compound Production using CoGH1A [9]

| Parameter | Value |

| Substrate | Glucose |

| Enzyme | CoGH1A |

| This compound Yield | 37.86 g/L |

| Productivity | 9.47 g/L/h |

Application in Drug Development: this compound and Cellulase Induction

This compound is a key signaling molecule in T. reesei, inducing the expression of cellulase enzymes. Understanding this pathway is crucial for optimizing enzyme production for industrial applications. The induction is believed to involve a cAMP-dependent protein kinase signaling pathway.[10]

This compound and Sophorolipids in Medicine

While this compound itself has applications, its derivatives, sophorolipids, have garnered significant attention in the medical and pharmaceutical fields. Sophorolipids are glycolipids where this compound is linked to a long-chain fatty acid.[4] They exhibit a range of biological activities, including:

-

Anticancer Activity: Sophorolipids have been shown to induce apoptosis in various cancer cell lines.[3][6]

-

Antimicrobial Properties: They are effective against a range of bacteria and fungi.[5]

-

Immunomodulatory Effects: Sophorolipids can modulate immune responses.[4]

The synthesis of this compound is the first step towards the production of these valuable sophorolipids, highlighting the importance of efficient this compound production for the drug development industry.

Conclusion

The enzymatic synthesis of this compound from sucrose and glucose offers a cost-effective and efficient method for producing this valuable disaccharide. The detailed protocols and quantitative data provided herein serve as a comprehensive resource for researchers. Furthermore, the understanding of this compound's role in cellulase induction and the medicinal applications of its derivatives underscore its significance in both industrial biotechnology and pharmaceutical development.

References

- 1. One-pot Enzymatic Synthesis of this compound from Sucrose and Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sophorolipids as anticancer agents: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Medicinal and cosmetic potentials of sophorolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sophorolipids: Anti-cancer activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. One-pot Enzymatic Synthesis of this compound from Sucrose and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient production of this compound from glucose and its potentially industrial application in cellulase production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence of cAMP involvement in cellobiohydrolase expression and secretion by Trichoderma reesei in presence of the inducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Enzymatic Synthesis of Sophorose: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorose, a disaccharide composed of two glucose units linked by a β-1,2-glycosidic bond, is a valuable compound with applications as a prebiotic and an inducer of cellulase (B1617823) production.[1][2][3] Traditional chemical synthesis methods for this compound are often complex and yield a mixture of products, making purification challenging.[1][2][3] This application note details an efficient and straightforward one-pot enzymatic method for the synthesis of this compound from inexpensive and readily available starting materials: sucrose (B13894) and glucose. The described protocol utilizes three key enzymes in a single reaction vessel to achieve a high yield of this compound, simplifying the production and purification process.

Introduction